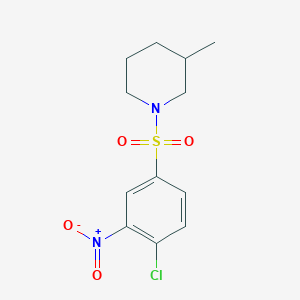

1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine, also known as NBD-Cl, is a fluorescent reagent used in biochemical research. It is a synthetic compound that has been widely used in the labeling and detection of biomolecules such as proteins, nucleic acids, and lipids. The compound has a unique structure that allows it to selectively react with specific functional groups in these biomolecules, making it a valuable tool in various research applications.

科学研究应用

Inhibition of Tumor Growth and Angiogenesis

A derivative of the compound, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has been used as a bioactive agent for inhibiting tumor growth and angiogenesis. This is achieved via blocking the mitogen-activated protein kinase (MAPK) and NF-κB pathways .

Psoriasis Treatment

The same derivative has also been shown to mitigate psoriasiform lesions by blocking MAPK/NF-κB/AP-1 activation when delivered cutaneously .

作用机制

Target of Action

The primary target of 1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine is the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways . These pathways play a crucial role in cellular processes such as growth, differentiation, and stress response.

Mode of Action

The compound interacts with its targets by blocking the MAPK and NF-κB pathways . This blocking action inhibits the activation of these pathways, leading to changes in cellular processes controlled by these pathways.

Biochemical Pathways

The MAPK and NF-κB pathways are key biochemical pathways affected by this compound . The downstream effects of blocking these pathways include the inhibition of tumor growth and angiogenesis .

Pharmacokinetics

It’s known that the compound can be easily delivered into the skin based on its affinity with stratum corneum (sc) ceramides . This suggests that the compound has good bioavailability when applied topically.

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of scaling, erythema, and barrier dysfunction in psoriasis-like conditions . It also restrains the recruitment of neutrophils and attenuates the levels of cytokines, including TNF-α, IL-1β, IL-6, and IL-17 in psoriasiform skin .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the permeability of the skin, which can be affected by factors such as humidity and temperature, can influence the compound’s action. In the case of psoriasis-like conditions, the compound’s efficacy was increased by 3-fold when the skin’s permeability was increased by an intervention .

属性

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonyl-3-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4S/c1-9-3-2-6-14(8-9)20(18,19)10-4-5-11(13)12(7-10)15(16)17/h4-5,7,9H,2-3,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRMJDWDDCKZRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B407648.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B407652.png)

![Methyl 5-[benzoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407653.png)

![Methyl 2-methyl-5-[(4-methylbenzoyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B407654.png)

![Methyl 5-[butyryl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407656.png)

![Methyl 5-[benzenesulfonyl(phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407657.png)

![Methyl 5-{butyryl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407658.png)

![Methyl 5-[(2-chlorobenzoyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407659.png)

![Methyl 5-[acetyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407660.png)

amino]-1-benzofuran-3-carboxylate](/img/structure/B407663.png)

![Methyl 5-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407667.png)

![Methyl 5-{acetyl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407669.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407671.png)